molecular formula C7H3ClFIO B13917285 2-Fluoro-4-iodobenzoyl chloride

2-Fluoro-4-iodobenzoyl chloride

Cat. No.: B13917285
M. Wt: 284.45 g/mol
InChI Key: NCHCFDQANPUEII-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClFIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with fluorine and iodine atoms at the 2 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-iodobenzoyl chloride can be synthesized through the halogenation of 2-fluorobenzoyl chloride. The process involves the introduction of an iodine atom to the benzene ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 2-fluoro-4-iodobenzyl alcohol or other derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Dichloromethane, toluene, and ethanol.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.

Major Products Formed

    Substitution Products: 2-Fluoro-4-iodobenzamides, 2-fluoro-4-iodobenzoates.

    Coupling Products: Biaryl compounds, styrenes.

    Reduction Products: 2-Fluoro-4-iodobenzyl alcohol.

Scientific Research Applications

2-Fluoro-4-iodobenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets include nucleophilic sites on other molecules, where it forms covalent bonds. The pathways involved in its reactions are typically catalyzed by palladium or other transition metals, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-iodobenzoyl chloride
  • 4-Iodobenzoyl chloride
  • 2-Fluorobenzoyl chloride
  • 4-Fluorobenzoyl chloride

Uniqueness

2-Fluoro-4-iodobenzoyl chloride is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

2-fluoro-4-iodobenzoyl chloride

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3H

InChI Key

NCHCFDQANPUEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)C(=O)Cl

Origin of Product

United States

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